

Thermochemical Profile of Diazodiphenylmethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Diazodiphenylmethane	
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This technical guide provides a comprehensive overview of the available thermochemical data for **diazodiphenylmethane**. Due to the limited direct experimental determination of some of its thermochemical properties, this document combines reported experimental data, information on related compounds, and insights from computational chemistry to offer a thorough profile.

Core Thermochemical Data

The following tables summarize the key quantitative thermochemical data for **diazodiphenylmethane**. It is important to note that direct experimental values for the standard enthalpy of formation and specific bond dissociation energies are not readily available in the literature. Therefore, this guide includes data on its decomposition and information derived from computational studies and related compounds.

Thermochemical Parameter	Value	Method	Notes
Molar Mass	194.237 g·mol−1	-	[1]
Melting Point	30 °C (303 K)	-	[1]
Appearance	Red-black solid	-	[1]

Table 1: Physical Properties of **Diazodiphenylmethane**



Decomposition Parameter	Value	Method	Notes
Decomposition Temperature	217.9 °C	Thermal Analysis	Observed as an intermediate in the decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline.[2]
Average Enthalpy of Decomposition (for diazo compounds without other energetic functional groups)	-102 kJ·mol ^{−1}	Differential Scanning Calorimetry (DSC)	This is an average value for a series of diazo compounds and provides an estimate for the exothermicity of the decomposition of diazodiphenylmethane .[3]

Table 2: Decomposition Data for **Diazodiphenylmethane** and Related Compounds

Experimental Protocols

Detailed experimental protocols for determining the thermochemical properties of energetic materials like **diazodiphenylmethane** are crucial for safety and accuracy. Below are methodologies cited in the literature for analyzing diazo compounds.

Differential Scanning Calorimetry (DSC) for Enthalpy of Decomposition

Differential Scanning Calorimetry (DSC) is a primary technique for determining the thermal stability and enthalpy of decomposition of diazo compounds.[4]

Objective: To measure the heat flow associated with the thermal decomposition of a substance as a function of temperature.



Methodology:

- Sample Preparation: A small, precisely weighed sample of the diazo compound (typically 1-5 mg) is placed into a high-pressure crucible. The use of high-pressure crucibles is critical to contain any gaseous products, such as nitrogen gas (N₂), which would otherwise lead to erroneous endothermic peaks.
- Instrumentation: A differential scanning calorimeter is used, with an empty, sealed crucible serving as a reference.
- Experimental Conditions: The sample and reference crucibles are heated at a constant rate, for example, 5 °C min⁻¹. The instrument monitors and records the differential heat flow between the sample and the reference.
- Data Analysis: The resulting DSC curve shows exothermic peaks corresponding to decomposition. The onset temperature of decomposition is determined from the initial deviation from the baseline. The area under the exothermic peak is integrated to calculate the enthalpy of decomposition (ΔHD).

Caption: Workflow for Determining Enthalpy of Decomposition using DSC.

Signaling Pathways and Logical Relationships

The thermal decomposition of **diazodiphenylmethane** is a critical process to understand its reactivity and potential hazards. The primary pathway involves the extrusion of nitrogen gas to form a highly reactive carbene intermediate.

Caption: Thermal Decomposition Pathway of **Diazodiphenylmethane**.

Computational Chemistry in Thermochemical Data Determination

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting thermochemical properties of molecules like **diazodiphenylmethane**.

Methodology Overview:



- Model Building: A 3D model of the diazodiphenylmethane molecule is constructed.
- Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected level of theory (e.g., a functional like B3LYP or M06-2X) and a basis set (e.g., 6-31G(d)).[5]
- Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- Energy Calculation: Single-point energy calculations are performed at a higher level of theory or with a larger basis set for greater accuracy.
- Thermochemical Data Calculation: The standard enthalpy of formation can be calculated
 using atomization or isodesmic reaction schemes. Bond dissociation energies (BDEs) are
 calculated as the enthalpy difference between the reactant and the resulting radicals from
 homolytic bond cleavage.

Caption: General Workflow for Computational Thermochemistry.

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